molecular formula C8H4FN3O3 B12449428 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12449428
M. Wt: 209.13 g/mol
InChI Key: ZBRCUABWZOSNOY-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the fluoro and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a hydrazide intermediate with a nitrile under acidic or basic conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly affecting the nitro group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-Fluoro-4-nitrophenol: This compound shares the fluoro and nitro groups but lacks the oxadiazole ring, resulting in different chemical properties and applications.

    3-Fluoro-4-nitrophenylmethanol: This compound has a hydroxyl group instead of the oxadiazole ring, leading to different reactivity and uses.

The uniqueness of this compound lies in its combination of the oxadiazole ring with the fluoro and nitro substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

3-(3-fluoro-4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4FN3O3/c9-6-3-5(8-10-4-15-11-8)1-2-7(6)12(13)14/h1-4H

InChI Key

ZBRCUABWZOSNOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)F)[N+](=O)[O-]

Origin of Product

United States

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